

# physical and chemical properties of 4-(Methoxymethyl)phenylboronic acid

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## Compound of Interest

Compound Name: 4-(Methoxymethyl)phenylboronic acid

Cat. No.: B1588030

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An In-Depth Technical Guide to **4-(Methoxymethyl)phenylboronic Acid**: Core Properties, Reactivity, and Synthetic Applications

## Executive Summary

**4-(Methoxymethyl)phenylboronic acid** is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, combining the reactivity of a boronic acid with the modifying influence of a methoxymethyl group, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical properties, reactivity profile, and practical applications of **4-(Methoxymethyl)phenylboronic acid**, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for its synthesis and characterization are also presented to provide researchers, scientists, and drug development professionals with a thorough and actionable resource.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and drug design. **4-(Methoxymethyl)phenylboronic acid** is a white to off-white crystalline solid at ambient temperature. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of **4-(Methoxymethyl)phenylboronic acid**

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BO <sub>3</sub>
Molecular Weight	165.98 g/mol
Appearance	White to off-white crystalline powder
Melting Point	102-106 °C
Boiling Point	Not determined (decomposes)
Solubility	Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.
pKa	Approximately 8.8 (estimated)

The methoxymethyl group can influence the solubility and electronic properties of the molecule, which can be advantageous in certain synthetic contexts. The estimated pKa is in line with other substituted phenylboronic acids and is a critical parameter for optimizing reaction conditions, particularly in pH-dependent processes like the Suzuki-Miyaura coupling.

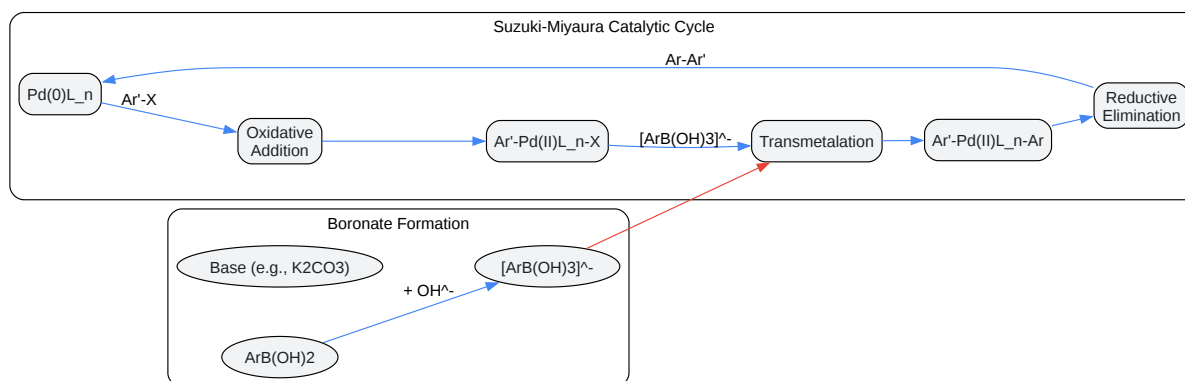
## Chemical Reactivity and Mechanistic Considerations

The synthetic utility of **4-(Methoxymethyl)phenylboronic acid** is primarily centered around the reactivity of the boronic acid moiety. It is a key participant in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

### The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organohalide or triflate.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below:



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Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the mechanism are:

- **Oxidative Addition:** The active  $\text{Pd(0)}$  catalyst inserts into the carbon-halogen bond of the aryl halide ( $\text{Ar'-X}$ ).
- **Boronate Formation:** The boronic acid ( $\text{ArB(OH)}_2$ ) reacts with a base to form a more nucleophilic boronate species ( $[\text{ArB(OH)}_3]^-$ ).
- **Transmetalation:** The aryl group from the boronate is transferred to the palladium center, displacing the halide.
- **Reductive Elimination:** The two aryl groups on the palladium complex couple, forming the biaryl product ( $\text{Ar-Ar'}$ ) and regenerating the  $\text{Pd(0)}$  catalyst.

The choice of base, solvent, and palladium ligand system is crucial for achieving high yields and preventing side reactions, such as protodeboronation.

## Experimental Protocols

### Synthesis of 4-(Methoxymethyl)phenylboronic Acid

The following protocol describes a common laboratory-scale synthesis of **4-(Methoxymethyl)phenylboronic acid** from 1-bromo-4-(methoxymethyl)benzene via a lithium-halogen exchange followed by borylation.

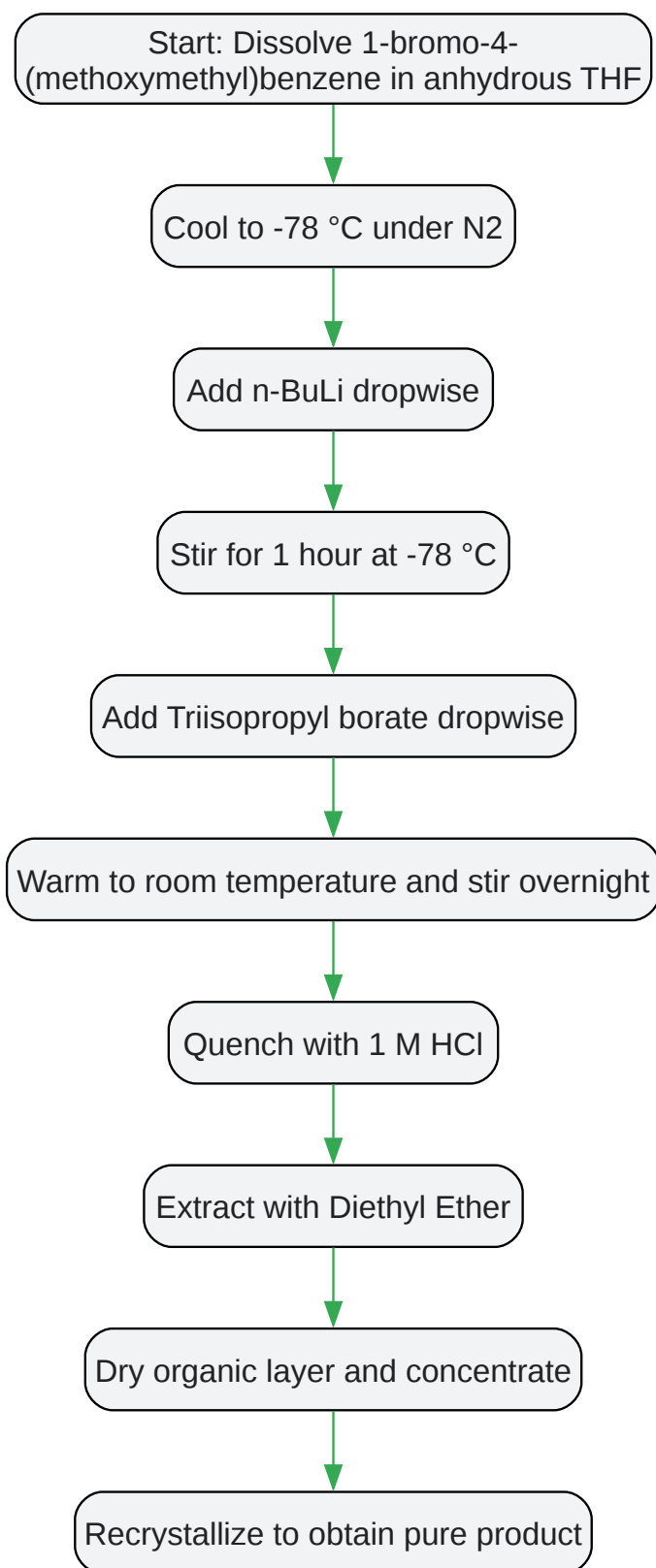
Materials:

- 1-bromo-4-(methoxymethyl)benzene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-bromo-4-(methoxymethyl)benzene (1.0 eq) and anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.

- Stir the resulting mixture at -78 °C for an additional hour.
- Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
- Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure **4-(Methoxymethyl)phenylboronic acid**.



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Figure 2: A step-by-step workflow for the synthesis of **4-(Methoxymethyl)phenylboronic acid**.

## Characterization

The identity and purity of the synthesized **4-(Methoxymethyl)phenylboronic acid** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy will confirm the chemical structure. The characteristic signals for the methoxy protons, the benzylic protons, and the aromatic protons should be present in the expected integration ratios.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.
- Melting Point Analysis: The melting point should be sharp and within the expected range for a pure compound.

## Applications in Drug Discovery and Materials Science

The unique combination of the reactive boronic acid and the methoxymethyl substituent makes **4-(Methoxymethyl)phenylboronic acid** a valuable building block in several areas:

- Medicinal Chemistry: The methoxymethyl group can act as a hydrogen bond acceptor and can be used to modulate the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. The phenylboronic acid core allows for the straightforward introduction of this moiety into a wide range of molecular scaffolds.
- Materials Science: Phenylboronic acids are used in the development of sensors, polymers, and other functional materials. The methoxymethyl group can be used to tune the properties of these materials, such as their response to stimuli or their self-assembly behavior.

## Conclusion

**4-(Methoxymethyl)phenylboronic acid** is a highly versatile and valuable reagent in modern chemical synthesis. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex organic molecules. This guide has provided a comprehensive overview of its core

attributes, along with practical, field-tested protocols for its synthesis and characterization, to support its effective application in research and development.

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